![molecular formula C16H8BrN3O3 B2886100 6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892754-86-8](/img/structure/B2886100.png)
6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 6th position of the chromen-2-one ring.
Formation of Oxadiazole Ring: Cyclization reaction to form the 1,2,4-oxadiazole ring.
Pyridine Substitution: Coupling of the pyridine moiety to the oxadiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the chromen-2-one ring or the pyridine moiety.
Reduction: Reduction reactions might target the oxadiazole ring or the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with similar chromen-2-one structures.
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring.
Pyridine Derivatives: Compounds with pyridine moieties.
Uniqueness
6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
6-bromo-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrN3O3/c17-11-3-4-13-10(6-11)7-12(16(21)22-13)15-19-14(20-23-15)9-2-1-5-18-8-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINZDJPJPECOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2886017.png)
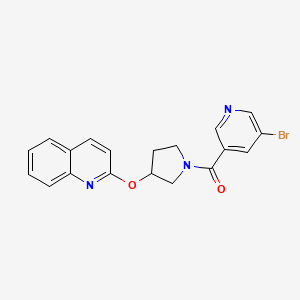
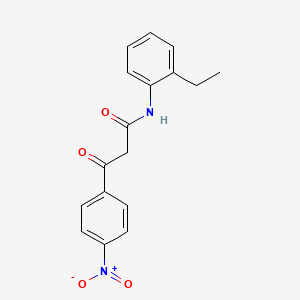
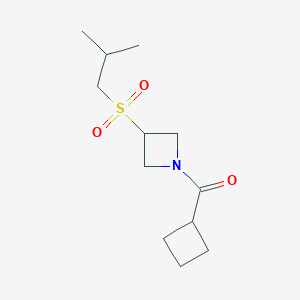
![2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B2886022.png)
![3-(4-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886023.png)

![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2886026.png)
![2-[3-[[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2886032.png)
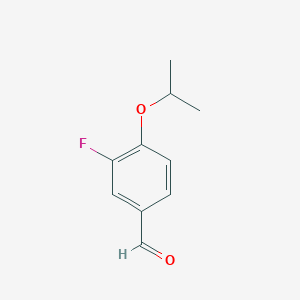
![3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2886037.png)
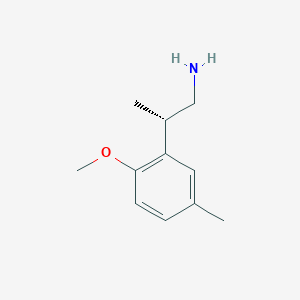
![2-ethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2886039.png)

